1-Amino-2-(isopropylsulphonyl)benzene
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Overview
Description
1-Amino-2-(isopropylsulphonyl)benzene is an aromatic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is characterized by the presence of an amino group (-NH2) and an isopropylsulphonyl group (-SO2C3H7) attached to a benzene ring. It is commonly used as a reagent in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-(isopropylsulphonyl)benzene can be synthesized through several synthetic routes. One common method involves the sulfonation of 2-nitroaniline followed by reduction. The process typically includes:
Sulfonation: 2-nitroaniline is treated with isopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine to form 2-nitro-1-(isopropylsulphonyl)benzene.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(isopropylsulphonyl)benzene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of azo compounds or other substituted aromatic compounds.
Scientific Research Applications
1-Amino-2-(isopropylsulphonyl)benzene has several applications in scientific research:
Biology: Utilized in the study of enzyme inhibition and protein interactions.
Industry: Employed in the production of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 1-amino-2-(isopropylsulphonyl)benzene involves its interaction with specific molecular targets. In the context of ALK-5 inhibitors, the compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby preventing the proliferation of cancer cells. The isopropylsulphonyl group enhances the binding affinity and specificity of the compound for the target enzyme.
Comparison with Similar Compounds
- 2-(Isopropylsulfonyl)aniline
- 2-(Isopropylsulphonyl)benzenaMine
- 2-(Propane-2-sulfonyl)aniline
Comparison: 1-Amino-2-(isopropylsulphonyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in electrophilic aromatic substitution reactions and greater efficacy as an intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
2-propan-2-ylsulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLAMRMKROYXNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505557 |
Source
|
Record name | 2-(Propane-2-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76697-50-2 |
Source
|
Record name | 2-(Propane-2-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-AMINO-2-(ISOPROPYLSULPHONYL)BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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